molecular formula C17H18N2O3 B3979775 N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide

N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide

Cat. No.: B3979775
M. Wt: 298.34 g/mol
InChI Key: QIEXWRLYIAFSRT-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group, a methyl group, and a phenyl group attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide typically involves the reaction of 2-methyl-5-nitroaniline with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Reduction: N-(2-methyl-5-aminophenyl)-3-phenylbutanamide.

    Oxidation: N-(2-carboxy-5-nitrophenyl)-3-phenylbutanamide.

    Substitution: this compound derivatives with various substituents on the phenyl ring.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide: Similar structure but with a different position of the phenyl group.

    N-(2-methyl-5-nitrophenyl)-3-phenylpropanamide: Similar structure but with a shorter carbon chain.

    N-(2-methyl-5-nitrophenyl)-3-phenylpentanamide: Similar structure but with a longer carbon chain.

Uniqueness

N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-8-9-15(19(21)22)11-16(12)18-17(20)10-13(2)14-6-4-3-5-7-14/h3-9,11,13H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEXWRLYIAFSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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